An In-depth Technical Guide to the Synthesis of Bis(2,2,2-trifluoroethyl)amine from Trifluoroethanol
An In-depth Technical Guide to the Synthesis of Bis(2,2,2-trifluoroethyl)amine from Trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a robust and accessible synthetic pathway for the preparation of bis(2,2,2-trifluoroethyl)amine, a valuable building block in pharmaceutical and materials science, starting from the readily available 2,2,2-trifluoroethanol. The synthesis proceeds via a two-step sequence involving the activation of trifluoroethanol through tosylation, followed by a nucleophilic substitution with an appropriate amine source. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and a summary of the relevant quantitative data to facilitate the successful and efficient synthesis of the target compound.
Introduction
Bis(2,2,2-trifluoroethyl)amine is a fluorinated secondary amine of significant interest in the development of novel pharmaceuticals and advanced materials. The incorporation of trifluoroethyl groups can impart unique properties, such as enhanced metabolic stability, increased lipophilicity, and altered basicity, making it a desirable moiety in drug design. This guide outlines a practical and scalable synthetic route from 2,2,2-trifluoroethanol, a common fluorinated solvent and building block.
Synthetic Strategy
The synthesis of bis(2,2,2-trifluoroethyl)amine from trifluoroethanol is most effectively achieved through a two-step process. A direct conversion is not readily feasible due to the poor leaving group ability of the hydroxyl group. Therefore, the synthetic strategy involves:
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Activation of Trifluoroethanol: The hydroxyl group of 2,2,2-trifluoroethanol is converted into a good leaving group. The formation of a p-toluenesulfonate (tosylate) ester is a common and efficient method for this transformation.
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Nucleophilic Amination: The resulting 2,2,2-trifluoroethyl p-toluenesulfonate is then reacted with an amine nucleophile to form the desired bis(2,2,2-trifluoroethyl)amine. Two primary approaches for this step are considered:
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Route A: Reaction with ammonia, which can lead to a mixture of primary, secondary, and tertiary amines.
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Route B: Reaction with 2,2,2-trifluoroethylamine, providing a more direct route to the target secondary amine.
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The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for bis(2,2,2-trifluoroethyl)amine.
Experimental Protocols
Step 1: Synthesis of 2,2,2-Trifluoroethyl p-toluenesulfonate
This procedure details the conversion of 2,2,2-trifluoroethanol to its corresponding tosylate, a key intermediate for the subsequent amination step.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2,2,2-Trifluoroethanol | 100.04 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.2 |
| Pyridine (or Triethylamine) | 79.10 (or 101.19) | 1.5 |
| Dichloromethane (DCM), anhydrous | - | - |
| Water | - | - |
| Brine | - | - |
| Sodium sulfate, anhydrous | - | - |
Procedure:
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To a solution of 2,2,2-trifluoroethanol (1.0 eq.) in anhydrous dichloromethane (10 volumes) in a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere, cool the mixture to 0 °C using an ice bath.
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Slowly add pyridine or triethylamine (1.5 eq.) to the cooled solution.
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Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
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Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.[1]
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Upon completion, quench the reaction by adding water.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash successively with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2,2-trifluoroethyl p-toluenesulfonate.
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The product can be further purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of Bis(2,2,2-trifluoroethyl)amine
Two alternative routes for the N-alkylation of the tosylate intermediate are presented below.
This route utilizes ammonia as the nitrogen source. Careful control of stoichiometry is crucial to favor the formation of the secondary amine over the primary and tertiary amine byproducts.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2,2,2-Trifluoroethyl p-toluenesulfonate | 254.23 | 2.0 |
| Ammonia (concentrated aqueous or gas) | 17.03 | Excess |
| Suitable solvent (e.g., Ethanol, THF) | - | - |
Procedure:
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In a pressure vessel, dissolve 2,2,2-trifluoroethyl p-toluenesulfonate (2.0 eq.) in a suitable solvent such as ethanol or THF.
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Add a large excess of concentrated aqueous ammonia or bubble gaseous ammonia through the solution. The use of a significant excess of ammonia is intended to favor the formation of the primary amine initially, which can then be further alkylated, while also minimizing the formation of the tertiary amine.
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Seal the vessel and heat the reaction mixture to a temperature between 100-150 °C for several hours. The reaction progress should be monitored by GC-MS or LC-MS.
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After cooling to room temperature, carefully vent the excess ammonia.
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Acidify the reaction mixture with aqueous HCl and extract with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material and byproducts.
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Basify the aqueous layer with a strong base (e.g., NaOH) and extract the liberated amine into an organic solvent.
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Dry the organic extract over a suitable drying agent, filter, and remove the solvent under reduced pressure.
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The crude product can be purified by fractional distillation to isolate bis(2,2,2-trifluoroethyl)amine.
This route offers a more direct synthesis of the target secondary amine by alkylating the pre-formed 2,2,2-trifluoroethylamine.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2,2,2-Trifluoroethyl p-toluenesulfonate | 254.23 | 1.0 |
| 2,2,2-Trifluoroethylamine | 99.06 | 1.1 - 1.5 |
| Non-nucleophilic base (e.g., DIPEA) | 129.24 | 1.5 - 2.0 |
| Anhydrous solvent (e.g., DMF, DMSO) | - | - |
Procedure:
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Dissolve 2,2,2-trifluoroethyl p-toluenesulfonate (1.0 eq.) and 2,2,2-trifluoroethylamine (1.1-1.5 eq.) in an anhydrous polar aprotic solvent such as DMF or DMSO in a round-bottomed flask under an inert atmosphere.
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Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the reaction mixture.
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Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic extracts with water and brine to remove the solvent and salt byproducts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by fractional distillation to obtain pure bis(2,2,2-trifluoroethyl)amine. A method for the selective mono-N-alkylation of primary amines using a cesium base in anhydrous DMSO or DMF at room temperature has been reported, which may also be applicable.[2]
Data Presentation
The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 2,2,2-Trifluoroethanol | C₂H₃F₃O | 100.04 | 74 | -43.5 |
| 2,2,2-Trifluoroethyl p-toluenesulfonate | C₉H₉F₃O₃S | 254.23 | 87-92 / 0.1 mmHg | 36-38 |
| Bis(2,2,2-trifluoroethyl)amine | C₄H₅F₆N | 181.08 | 217 | N/A |
Signaling Pathways and Logical Relationships
The logical progression of the synthesis can be visualized as a series of transformations, starting from the activation of the alcohol to the final N-alkylation.
Caption: Logical flow of the two-step synthesis.
